N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-25(2)21-17(15-4-6-16(22)7-5-15)11-26(24-21)12-20(27)23-10-14-3-8-18-19(9-14)29-13-28-18/h3-9,11H,10,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJHRJTBITZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the pyrazolyl group and the chlorophenyl moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antitumor agent and in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- The target compound’s benzodioxol-methyl group distinguishes it from analogs with simpler aryl or heterocyclic attachments (e.g., ’s chloroacetamide). This group may enhance metabolic stability due to steric protection .
- Synthetic routes often employ coupling agents (DCC, HATU) or cyclization strategies, reflecting the prevalence of amide bonds in these structures .
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Electrostatic Potential: The benzodioxol group in the target compound contributes to electron-rich regions, which could enhance π-π stacking with aromatic residues in target proteins. This contrasts with ’s electron-deficient cyano group .
- Hydrogen Bonding: The dimethylamino group may act as a hydrogen-bond donor, unlike the sterically hindered thiazole in .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Pyrazole core : Often associated with anti-inflammatory and anticancer properties.
- Dimethylamino group : May enhance solubility and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or bacterial growth.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anticancer Properties
The pyrazole core is frequently associated with anticancer activity. A study focusing on similar pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The incorporation of the benzo[d][1,3]dioxole moiety may further enhance this effect by providing additional mechanisms for cell cycle arrest or apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
